3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-oxadiazole ring and a 1,3-benzodioxole moiety.
Preparation Methods
The synthesis of 3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Construction of the 1,2,4-oxadiazole ring: This step often involves the cyclization of appropriate precursors under specific conditions.
Coupling with pyridine: The final step involves the coupling of the 1,2,4-oxadiazole intermediate with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in oncology.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules .
Comparison with Similar Compounds
3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine can be compared with other similar compounds, such as:
1,3-benzodioxole derivatives: These compounds share the 1,3-benzodioxole moiety and have similar biological activities.
1,2,4-oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and are studied for their potential medicinal applications.
Pyridine derivatives: These compounds share the pyridine ring and are widely used in medicinal chemistry.
The uniqueness of this compound lies in its combined structure, which may confer unique biological activities and chemical properties .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c1-2-10(7-15-5-1)13-16-14(20-17-13)9-3-4-11-12(6-9)19-8-18-11/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYHIRLHINGGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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